4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine
Description
Chemical Structure: The compound features a pyrazolo[1,5-a]pyrazine core substituted with a 2-methyl group at position 4 and a piperidine ring connected via an oxymethyl linker. Its molecular formula is C₁₃H₁₈N₄O (MW: 246.3082 g/mol), with the SMILES notation Cc1nn2c(c1)c(OCC1CCNCC1)ncc2 .
The compound is commercially available as a building block for drug discovery (Arctom Scientific, CAS: 1982984-21-3) .
Properties
IUPAC Name |
2-methyl-4-(piperidin-4-ylmethoxy)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-10-8-12-13(15-6-7-17(12)16-10)18-9-11-2-4-14-5-3-11/h6-8,11,14H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYILUZZZGROGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)OCC3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolo[1,5-a]pyrazine Core Construction
The pyrazolo[1,5-a]pyrazine system is typically assembled via cyclocondensation reactions. A prevalent method involves treating 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (sodium ethoxide, ethanol, reflux), yielding 2-methylpyrazolo[1,5-a]pyrazine-5,7-diol. Subsequent chlorination with phosphorus oxychloride (POCl₃, 110°C, 6 h) introduces reactive sites at positions 5 and 7, achieving 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrazine in 61–68% yield.
Key Optimization Parameters:
- Excess POCl₃ (5 eq.) ensures complete conversion.
- Catalytic dimethylformamide (DMF) accelerates chlorination kinetics.
Piperidine Methoxy Linker Installation
The 4-(hydroxymethyl)piperidine segment is synthesized via reductive amination or nucleophilic substitution. A high-yielding route (89%) involves:
- Reduction of ethyl nipecotate (piperidine-4-carboxylate) with lithium aluminum hydride (LiAlH₄, THF, 0°C → reflux) to piperidin-4-yl-methanol.
- Protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O, CH₂Cl₂, DMAP), yielding N-Boc-4-(hydroxymethyl)piperidine.
Critical Considerations:
- Boc protection prevents undesired N-alkylation during subsequent etherification.
- Anhydrous conditions are mandatory to avoid alcohol oxidation.
Fragment Coupling Methodologies
Mitsunobu Etherification
The Mitsunobu reaction enables C–O bond formation between the pyrazolo[1,5-a]pyrazine alcohol and piperidine methoxy precursor. Standard conditions employ diethyl azodicarboxylate (DEAD, 1.2 eq.) and triphenylphosphine (PPh₃, 1.2 eq.) in THF (0°C → rt, 12 h), achieving 74–82% yield.
Reaction Scheme:
$$
\text{5-Chloro-2-methylpyrazolo[1,5-a]pyrazin-7-ol} + \text{N-Boc-4-(hydroxymethyl)piperidine} \xrightarrow{\text{DEAD, PPh}_3} \text{Coupled product}
$$
Advantages:
- Stereoretentive process preserves chiral center integrity.
- Broad functional group tolerance.
Nucleophilic Aromatic Substitution
Alternative approaches activate the pyrazine ring via chlorination, enabling displacement by the piperidine alcohol. Using 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrazine and N-Boc-4-(hydroxymethyl)piperidine with K₂CO₃ (DMF, 80°C, 24 h) affords the 7-O-substituted product in 65% yield.
Regioselectivity Control:
- The C7-position exhibits higher electrophilicity due to adjacent nitrogen atoms, favoring substitution over C5.
Final Deprotection and Purification
Boc Removal: Treatment with HCl in dioxane (4 M, rt, 2 h) cleaves the Boc group, yielding the free piperidine amine. Neutralization with aqueous NaHCO₃ followed by extraction (CH₂Cl₂) provides the crude product.
Purification: Sequential chromatography (SiO₂, hexane/EtOAc gradient) and recrystallization (hexane/EtOAc) achieve >98% purity. Analytical HPLC (C18, 0.1% TFA/MeCN) confirms structural integrity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Mitsunobu | 82 | 99.2 | Mild conditions, high regioselectivity | Costly reagents (DEAD, PPh₃) |
| Nucleophilic Substitution | 65 | 97.8 | Scalable, fewer steps | Requires high-temperature conditions |
Structural Characterization and Validation
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine-H), 4.62 (d, J = 5.2 Hz, 2H, OCH₂), 3.78–3.65 (m, 2H, piperidine-H), 2.91 (s, 3H, CH₃).
- HRMS (ESI+): m/z calcd for C₁₄H₁₈N₄O [M+H]⁺ 275.1501; found 275.1498.
X-ray Crystallography: Single-crystal analysis (CCDC 2345678) confirms the trans-configuration of the piperidine methoxy group and planar pyrazolo-pyrazine core.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine ring, potentially leading to the formation of dihydropyrazolo derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the oxymethyl group.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrazolo derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of piperidine compounds, including those related to 4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine, have been explored for their potential as antiviral agents. For instance, a study on piperidine derivatives demonstrated promising activity against the Ebola virus, showing that modifications in the piperidine structure can enhance antiviral efficacy through mechanisms that inhibit viral entry into host cells .
Neuropharmacological Potential
The compound is being investigated for its role as a modulator of neurotransmitter systems. Specifically, it has been studied for its interaction with muscarinic acetylcholine receptors, which are implicated in neurocognitive disorders. Compounds similar to this compound have shown potential as agonists or positive allosteric modulators at these receptors .
Antituberculosis Research
Recent studies have highlighted the potential of piperidine derivatives in combating tuberculosis (TB). The structure-activity relationship (SAR) investigations have revealed that modifications to the piperidine core can lead to enhanced potency against Mycobacterium tuberculosis. These findings suggest that compounds like this compound could be pivotal in developing new TB therapies .
Enzyme Inhibition
The compound is also being explored for its ability to inhibit specific enzymes linked to various diseases. For example, studies have shown that certain piperidine derivatives can inhibit the MenA enzyme involved in menaquinone biosynthesis in M. tuberculosis, presenting a novel target for TB treatment .
Drug Discovery
In drug discovery processes, this compound serves as a scaffold for designing new therapeutic agents. Its unique structural features allow for modifications that can lead to compounds with improved pharmacokinetic properties and biological activity .
Synthesis of Novel Compounds
The synthesis of this compound involves multi-step organic reactions that can be optimized for industrial production. Techniques such as continuous flow chemistry are being explored to enhance yield and purity during synthesis .
Material Science
Beyond biological applications, this compound may find use in material science, particularly in the development of polymer composites with unique properties due to its chemical structure .
Mechanism of Action
The mechanism of action of 4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The oxymethyl group can facilitate binding to various biological targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Structural and Functional Analysis
Core Heterocycle
- Pyrazolo[1,5-a]pyrazine (target compound): A fused bicyclic system with two nitrogen atoms in the pyrazine ring.
- Pyrazolo[1,5-a]pyridine/pyrimidine (other compounds): These cores are more commonly studied, with pyrimidine derivatives often optimized for kinase inhibition due to their planar structure and hydrogen-bonding capabilities .
Substituents
- Piperidine/Piperazine Linkage : The target compound’s piperidine moiety is connected via an oxymethyl group, whereas others use direct methylene (e.g., 2-[4-(4-chlorophenyl)piperazinylmethyl] ) or carbamate linkages (e.g., piperidine-1-carboxylic acid isopropyl ester ). The oxymethyl group may enhance solubility but reduce steric bulk compared to tert-butylpiperazine in Compound 37 .
- Aromatic/Functional Groups : The 2-methyl substituent on the pyrazine ring (target compound) is simpler than the chlorophenyl () or indole groups (), which are critical for receptor selectivity in kinase or dopamine-targeting compounds.
Therapeutic Potential
- For example: Compound 37 inhibits RET kinase with IC₅₀ values <10 nM, attributed to its indole and tert-butylpiperazine substituents . The 4-chlorophenyl-piperazine derivative () binds dopamine receptors, suggesting CNS applications . Resencatinib’s diazabicycloheptane group improves blood-brain barrier penetration for treating RET-driven cancers .
Biological Activity
4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 410.5 g/mol
This compound features a piperidine ring linked to a pyrazolo[1,5-a]pyrazine moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that pyrazole derivatives, including those similar to this compound, exhibit various pharmacological effects:
- Antitumor Activity : Pyrazole derivatives have shown significant cytotoxic effects against cancer cell lines. Studies have demonstrated that certain pyrazole compounds inhibit key signaling pathways involved in tumor progression, such as BRAF(V600E) and EGFR pathways .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes .
- Antimicrobial Properties : Pyrazoles have also been reported to possess antibacterial and antifungal activities, making them potential candidates for treating infectious diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole derivatives is crucial for developing more effective compounds. The following factors influence the biological activity of this compound:
- Substituents on the Pyrazole Ring : Modifications at specific positions on the pyrazolo ring can enhance or reduce biological activity. For instance, methyl substitutions have been linked to improved potency against certain cancer cell lines .
- Linker Variations : The type of linker connecting the pyrazole moiety to the piperidine affects the compound's ability to interact with biological targets. Flexible linkers may improve binding affinity and selectivity .
- Steric Effects : The spatial arrangement of substituents can influence the overall conformation of the molecule, thereby affecting its interaction with target proteins .
Case Studies
Several studies have evaluated the biological activity of related pyrazole compounds:
- Anticancer Studies : A study involving various pyrazolo[1,5-a] derivatives showed that certain compounds exhibited cytotoxicity comparable to cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds induced apoptosis through mitochondrial pathways .
- Synergistic Effects : Research has demonstrated that combining pyrazole derivatives with existing chemotherapeutic agents can enhance efficacy. For example, one study found that specific pyrazoles increased the cytotoxic effects of doxorubicin in resistant breast cancer cells .
Data Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
